(S)-1-(3-methoxyphenyl)ethanol
CAS No.: 129940-69-8
Cat. No.: VC21243539
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129940-69-8 |
---|---|
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanol |
Standard InChI | InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 |
Standard InChI Key | ZUBPFBWAXNCEOG-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OC)O |
SMILES | CC(C1=CC(=CC=C1)OC)O |
Canonical SMILES | CC(C1=CC(=CC=C1)OC)O |
Introduction
Chemical Identification and Properties
(S)-1-(3-methoxyphenyl)ethanol is a chiral organic molecule that belongs to the family of secondary alcohols. Its absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of atoms around the stereogenic carbon center.
Identifiers and Basic Properties
The compound is characterized by several standard chemical identifiers as presented in Table 1.
Parameter | Value |
---|---|
CAS No. | 129940-69-8 |
IUPAC Name | (1S)-1-(3-methoxyphenyl)ethanol |
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
Standard InChI | InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 |
Standard InChIKey | ZUBPFBWAXNCEOG-ZETCQYMHSA-N |
Isomeric SMILES | CC@@HO |
The compound features a benzene ring with a methoxy substituent at the meta position and a secondary alcohol group attached to the ring. The chiral center is located at the carbon atom connecting the phenyl ring to the hydroxyl group, with a methyl group completing the tetrahedral geometry.
Physical Properties
While the search results don't provide complete physical properties, we can infer some characteristics based on the molecular structure and similar compounds. (S)-1-(3-methoxyphenyl)ethanol is likely a colorless to slightly yellow liquid or low-melting solid at room temperature. The presence of both hydroxyl and methoxy groups suggests moderate polarity and hydrogen bonding capabilities, affecting its solubility profile in various solvents.
Spectroscopic Characterization
Spectroscopic data provides crucial information for the identification and purity assessment of (S)-1-(3-methoxyphenyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the structural details and confirms the identity of the compound.
Proton NMR (¹H NMR)
The ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals:
-
δ 1.49 (d, J = 6.4 Hz, 3H): methyl group attached to the chiral carbon
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δ 2.0 (s, 1H): hydroxyl proton
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δ 3.81 (s, 3H): methoxy group protons
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δ 4.89 (q, J = 6.4 Hz, 1H): proton at the chiral carbon
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δ 6.80–6.82 (m, 1H), 6.93–6.95 (m, 2H), 7.24–7.28 (m, 1H): aromatic protons
Carbon NMR (¹³C NMR)
The ¹³C NMR spectrum (100 MHz, CDCl₃) exhibits the following signals:
-
δ 25.2: methyl carbon
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δ 55.3: methoxy carbon
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δ 70.4: chiral carbon bearing the hydroxyl group
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δ 110.9, 112.9, 117.7, 129.6: aromatic CH carbons
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δ 147.6: quaternary aromatic carbon attached to the chiral center
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δ 159.8: quaternary aromatic carbon bearing the methoxy group
Infrared Spectroscopy (IR)
The IR spectrum (thin film) shows characteristic absorption bands:
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νmax (cm⁻¹) = 3386: O-H stretching vibration
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νmax (cm⁻¹) = 1602, 1488, 1456: aromatic C=C stretching vibrations
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νmax (cm⁻¹) = 1158: C-O stretching of the methoxy group
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νmax (cm⁻¹) = 857, 785, 699: aromatic C-H out-of-plane bending vibrations
Synthesis Methodologies
Various approaches for the synthesis of enantiomerically pure (S)-1-(3-methoxyphenyl)ethanol have been developed, with biocatalytic methods gaining significant attention due to their environmental benefits and high stereoselectivity.
Biocatalytic Approaches
Biocatalytic methods offer advantages in terms of stereoselectivity and environmental compatibility. A notable approach involves deracemization through stereoinversion.
Deracemization by Sequential Biocatalysis
A biocatalytic cascade process has been developed utilizing immobilized cells of wild type yeast Candida albicans CCT 0776 in calcium alginate beads in combination with commercially available ketoreductases. This method promotes deracemization by stereoinversion of (±)-1-arylethanols at high substrate concentrations (above 100 mmol L⁻¹) .
While this particular study focused on preparing the (R)-enantiomer, the principles can be adapted for the synthesis of the (S)-enantiomer through careful selection of biocatalysts with appropriate stereoselectivity.
Applications and Research Significance
(S)-1-(3-methoxyphenyl)ethanol serves multiple purposes in organic chemistry and related fields.
Chiral Building Block
As a chiral secondary alcohol with defined stereochemistry, (S)-1-(3-methoxyphenyl)ethanol functions as a valuable building block for the synthesis of more complex molecules with defined stereochemistry. The presence of both hydroxyl and methoxy functional groups provides versatile handles for further transformations.
Standard for Chromatographic Analysis
The compound serves as a reference standard for the development and validation of chromatographic methods for chiral analysis. Its well-defined retention characteristics on chiral stationary phases make it suitable for this purpose.
Model Substrate for Biocatalytic Studies
(S)-1-(3-methoxyphenyl)ethanol is frequently used as a model substrate in studies examining the stereoselectivity of various enzymes, particularly alcohol dehydrogenases and ketoreductases. These studies contribute to our understanding of enzyme-substrate interactions and the factors governing stereoselectivity in biocatalysis.
Comparison with Structural Analogs
The properties and applications of (S)-1-(3-methoxyphenyl)ethanol can be better understood through comparison with related compounds.
Comparison with Other Substituted Phenylethanols
Table 2 presents a comparison of selected spectroscopic and chromatographic properties of (S)-1-(3-methoxyphenyl)ethanol with other positional isomers and substituted analogs.
Compound | ¹H NMR (CHOH) | ¹³C NMR (CHOH) | GC Retention time (S-isomer) |
---|---|---|---|
(S)-1-Phenylethanol | 4.91 (q, J = 6.5 Hz) | 70.4 | 11.42 min (115°C) |
(S)-1-(2-Methoxyphenyl)ethanol | 5.08–5.10 (m) | 66.6 | 35.34 min (115°C) |
(S)-1-(3-Methoxyphenyl)ethanol | 4.89 (q, J = 6.4 Hz) | 70.4 | 18.89 min (130°C) |
(S)-1-(3-Chlorophenyl)ethanol | 4.88 (q, J = 6.4 Hz) | 69.8 | 24.46 min (125°C) |
The data reveals subtle differences in chemical shifts and retention times, reflecting the influence of substituent electronic and steric effects on the properties of these compounds .
Relationship to 1-(3-Methoxyphenyl)-1-phenylethanol
It's worth noting that 1-(3-methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6, formula C₁₅H₁₆O₂) is a structurally related compound with a more complex structure, featuring both phenyl and 3-methoxyphenyl groups attached to the carbinol carbon . This tertiary alcohol lacks the chirality present in (S)-1-(3-methoxyphenyl)ethanol unless additional chiral elements are introduced.
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